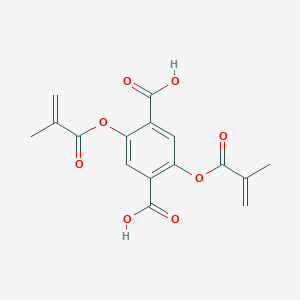

2,5-Bis(methacryloyloxy)terephthalic acid

Descripción

2,5-Bis(methacryloyloxy)terephthalic acid is a bifunctional monomer derived from terephthalic acid (TPA), a key petroleum-based aromatic dicarboxylic acid used in polymer synthesis. This compound features two methacryloyloxy groups attached symmetrically to the terephthalic acid backbone, enabling its application in crosslinked polymer networks, dental materials, and photoresists due to its photo-curability and mechanical stability.

Propiedades

Fórmula molecular |

C16H14O8 |

|---|---|

Peso molecular |

334.28 g/mol |

Nombre IUPAC |

2,5-bis(2-methylprop-2-enoyloxy)terephthalic acid |

InChI |

InChI=1S/C16H14O8/c1-7(2)15(21)23-11-5-10(14(19)20)12(6-9(11)13(17)18)24-16(22)8(3)4/h5-6H,1,3H2,2,4H3,(H,17,18)(H,19,20) |

Clave InChI |

VQCPPNUDHJFVND-UHFFFAOYSA-N |

SMILES canónico |

CC(=C)C(=O)OC1=CC(=C(C=C1C(=O)O)OC(=O)C(=C)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Key Reaction Steps:

-

Reagents :

-

Terephthalic acid (HOOC-C₆H₄-COOH)

-

Methacrylic acid (CH₂=CH(COOH)-CH₃)

-

Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

-

Conditions :

-

Mechanism :

-

Yield and Purity :

-

Industrial processes report yields of 75–85% , with purity exceeding 98% after distillation or crystallization.

-

Synthesis via Methacryloyl Chloride

This method employs methacryloyl chloride (Cl-CO-CH₂-C(CH₃)=CH₂) as an acylating agent, enabling direct attachment of methacryloyloxy groups to a precursor diol.

Process Overview:

-

Precursor Synthesis :

-

Esterification :

-

Optimization :

Industrial-Scale Continuous Flow Synthesis

Continuous flow reactors optimize reaction kinetics and yield for large-scale production.

Advantages:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature Control | Limited | Precise (±2°C) |

| Reaction Time | 6–12 hours | 30–60 minutes |

| Yield | 75–85% | 85–90% |

| Purity | >98% | >99% |

Process Details :

-

Reactants : Terephthalic acid and methacrylic acid are fed into a heated reactor.

-

Purification : Distillation or crystallization removes unreacted methacrylic acid and byproducts.

Comparative Analysis of Methods

Table 1: Performance Metrics of Synthesis Routes

| Method | Reagents | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Direct Esterification | Terephthalic acid, methacrylic acid | H₂SO₄/p-TsOH | 100–150 | 75–85 | >98 |

| Methacryloyl Chloride Route | 2,5-Dihydroxyterephthalic acid, methacryloyl chloride | NaOH/Pyridine | 25–80 | 80–90 | >95 |

| Continuous Flow | Terephthalic acid, methacrylic acid | H₂SO₄ | 120–150 | 85–90 | >99 |

Kinetic and Mechanistic Insights

Esterification kinetics are influenced by catalyst concentration, temperature, and reactant ratios. For instance:

-

Catalyst Impact : H₃PW₁₂O₄₀ (phosphotungstic acid) accelerates reaction rates by stabilizing transition states.

-

Activity Coefficients : UNIFAC method predicts non-ideal behavior in methacrylic acid/methanol systems, guiding solvent selection.

Challenges and Optimization Strategies

-

Side Reactions : Overheating may lead to polymerization of methacryloyloxy groups.

-

Purification : Recrystallization from ethanol/water mixtures minimizes impurities.

Applications in Advanced Materials

2,5-Bis(methacryloyloxy)terephthalic acid serves as a monomer for:

-

Hydrogels : Cross-linked networks for drug delivery.

-

Thermosets : High-strength composites via free-radical polymerization.

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 2,5-Bis(metacriloiloxi)tereftálico experimenta varias reacciones químicas, que incluyen:

Polimerización: Los grupos metacriloiloxi pueden sufrir polimerización por radicales libres para formar polímeros.

Esterificación: Los grupos ácidos carboxílicos pueden reaccionar con alcoholes para formar ésteres.

Reactivos y Condiciones Comunes

Polimerización: Se utilizan comúnmente iniciadores como azobisisobutironitrilo (AIBN) o peróxido de benzoílo.

Esterificación: Se emplean catalizadores como ácido sulfúrico o ácido p-toluensulfónico.

Hidrólisis: Se utilizan condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.

Principales Productos Formados

Polimerización: Polímeros con esqueletos de metacrilato.

Esterificación: Varios ésteres dependiendo del alcohol utilizado.

Hidrólisis: Ácido tereftálico y ácido metacrílico.

Aplicaciones Científicas De Investigación

El ácido 2,5-Bis(metacriloiloxi)tereftálico tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como monómero en la síntesis de polímeros y copolímeros avanzados.

Biología: Se emplea en el desarrollo de materiales biocompatibles para dispositivos médicos y sistemas de liberación de fármacos.

Medicina: Se utiliza en la creación de hidrogeles y otros materiales para la ingeniería de tejidos y la medicina regenerativa.

Mecanismo De Acción

El mecanismo de acción del ácido 2,5-Bis(metacriloiloxi)tereftálico implica principalmente su capacidad de sufrir polimerización y formar redes entrecruzadas. Los grupos metacriloiloxi participan en la polimerización por radicales libres, lo que lleva a la formación de polímeros con alta resistencia mecánica y estabilidad térmica. El núcleo de ácido tereftálico proporciona rigidez y mejora las propiedades generales de los materiales resultantes .

Comparación Con Compuestos Similares

Carbamoyl-Substituted Terephthalic Acids

describes six 2,5-dicarbamoylterephthalic acid derivatives with varying aromatic and aliphatic substituents. These compounds exhibit distinct thermal and spectroscopic properties:

| Compound Name | Substituent | Melting Point (°C) | Key NMR Signals (δ, ppm) |

|---|---|---|---|

| 2,5-Bis(2-methoxybenzylcarbamoyl)terephthalic Acid | 2-Methoxybenzyl | 108–110 | 4H (J = 5.8 Hz) |

| 2,5-Bis(naphthalen-1-ylcarbamoyl)terephthalic Acid | Naphthyl | 362–364 | 2H (J = 7.8 Hz) |

| 2,5-Bis(3-phenylpropylcarbamoyl)terephthalic Acid | 3-Phenylpropyl | 216–218 | 2H (J = 5.6 Hz) |

Key Findings :

- Thermal Stability : Naphthyl-substituted derivatives exhibit exceptionally high melting points (>360°C), attributed to strong π-π interactions and hydrogen bonding .

- Reactivity : The carbamoyl groups enhance hydrogen-bonding capacity, making these compounds suitable for supramolecular assemblies and coordination polymers.

In contrast, 2,5-bis(methacryloyloxy)terephthalic acid lacks hydrogen-bonding donor groups (e.g., NH in carbamoyl) but offers polymerizable methacrylate moieties, enabling radical-induced crosslinking .

Fluorinated Terephthalic Acids

–17 and 20 detail 2,5-bis(trifluoromethyl)terephthalic acid (C10H4F6O4), a fluorinated analog with trifluoromethyl (-CF3) groups:

| Property | Value |

|---|---|

| Molecular Weight | 302.13 g/mol |

| Melting Point | Not reported (purity: 95%) |

| Key Applications | High-performance polymers, corrosion-resistant coatings |

Key Findings :

- Electronic Effects : The electron-withdrawing -CF3 groups increase acidity (pKa ~1.5–2.5), enhancing catalytic activity in esterification reactions .

- Solubility : Fluorination improves solubility in organic solvents (e.g., THF, DMF), unlike unmodified terephthalic acid, which is sparingly soluble .

Compared to this compound, fluorinated derivatives prioritize chemical resistance over polymerizability, highlighting substituent-driven functional trade-offs.

Bio-Based Alternatives: 2,5-Furandicarboxylic Acid (FDCA)

FDCA, a renewable diacid derived from biomass (e.g., fructose, glucose), is structurally analogous to terephthalic acid but features a furan ring instead of benzene ().

| Property | Terephthalic Acid (TPA) | FDCA |

|---|---|---|

| Source | Petrochemical | Biomass (e.g., HMF oxidation) |

| Melting Point | 300°C (decomposes) | 342°C |

| Polymer Application | PET, PBT | PEF (polyethylene furanoate) |

| Market Potential | Mature (~$70 billion/year) | Emerging (\sim$50.5 billion) |

Key Findings :

- Thermal Stability : FDCA-based polymers like PEF exhibit superior gas barrier properties (56% lower O2 permeability than PET) but lower thermal stability (Tg ~85°C vs. PET’s 75°C) .

- Synthetic Challenges : FDCA production requires costly catalytic oxidation steps, whereas TPA synthesis is well-established .

For this compound, replacing the benzene ring with a furan (as in FDCA) could enhance sustainability but may reduce rigidity and thermal stability in resulting polymers.

Epoxy Resin Monomers: Diglycidyl Esters

compares diglycidyl ester of FDCA (DGF) and diglycidyl ester of TPA (DGT) :

| Property | DGF | DGT |

|---|---|---|

| Epoxy Equivalent Weight | 170–180 g/eq | 165–175 g/eq |

| Cured Tensile Strength | 65–70 MPa | 70–75 MPa |

| Glass Transition Temp. | 120–125°C | 130–135°C |

Key Findings :

Actividad Biológica

2,5-Bis(methacryloyloxy)terephthalic acid (BMT) is an organic compound with significant potential in biomedical applications, particularly in drug delivery and tissue engineering. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

BMT features a molecular formula of CHO and a molecular weight of 334.28 g/mol. The compound consists of two methacryloyloxy groups attached to a terephthalic acid backbone, which enhances its reactivity and versatility in polymerization processes. This unique structure enables the formation of hydrogels that can mimic natural tissue environments, making BMT suitable for various biomedical applications.

Synthesis

The synthesis of BMT typically involves the esterification of terephthalic acid with methacrylic acid under reflux conditions, often using catalysts such as sulfuric acid or p-toluenesulfonic acid. Advanced purification techniques like distillation and crystallization are employed to achieve high purity levels in the final product.

Drug Delivery Systems

Research indicates that BMT can be effectively incorporated into hydrogels for drug delivery applications. These hydrogels facilitate controlled release mechanisms for therapeutic agents while promoting cellular interactions essential for tissue regeneration. The ability to modify BMT's structure allows for enhanced biocompatibility and functionality, which are critical factors in regenerative medicine.

Tissue Engineering

BMT-based hydrogels have shown promising results in tissue engineering studies. Their properties allow for the support of cell adhesion, proliferation, and differentiation, which are vital for successful tissue regeneration. In vitro studies demonstrate that BMT-derived hydrogels can provide a conducive environment for various cell types, including fibroblasts and stem cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BMT, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,5-Bis(allyloxy)terephthalic acid | Contains allyloxy groups | Less reactive in polymerization compared to methacrylate derivatives |

| 2,5-Bis(carboxyperoxycarbonyloxy)terephthalic acid | Contains carboxyperoxycarbonyloxy groups | Different reactivity profile due to peroxy linkage |

| 2-(Methacryloyloxy)terephthalic acid bis(4-methoxyphenyl) ester | Contains methacrylate functionality | Focused on esterification rather than direct polymerization |

| 2,5-Bis(benzyloxy)terephthalic acid | Features benzyloxy groups | Primarily used in organic synthesis rather than polymer applications |

This table highlights BMT's superior reactivity for polymerization compared to other similar compounds, making it particularly valuable in advanced material science applications.

Case Studies and Research Findings

- Hydrogel Development : A study demonstrated the successful formation of BMT-based hydrogels that exhibited favorable mechanical properties and degradation rates suitable for biomedical applications. The hydrogels supported cell viability and proliferation over extended periods.

- Controlled Drug Release : Another research effort focused on the incorporation of therapeutic agents into BMT-based hydrogels. The study reported a sustained release profile over several days, indicating potential for long-term therapeutic applications.

- In Vivo Studies : Preliminary in vivo studies have begun to assess the biocompatibility and efficacy of BMT-based materials in animal models. Initial results suggest promising outcomes regarding tissue integration and healing processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5-Bis(methacryloyloxy)terephthalic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves esterification of terephthalic acid derivatives with methacryloyl chloride. Key parameters include reaction temperature (optimized between 0–5°C to avoid premature polymerization), stoichiometric control of methacryloyl chloride, and use of anhydrous conditions to prevent hydrolysis. Protection of carboxylic acid groups prior to esterification may enhance selectivity . Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products (>97% purity, as per quality control standards in ).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming methacryloyloxy group integration and aromatic proton environments. For example, methacryloyl methyl protons appear at δ ~1.8–2.1 ppm, while aromatic protons resonate at δ ~7.5–8.5 ppm .

- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1630 cm⁻¹ (methacrylate C=C) confirm functional groups.

- HPLC : Used with UV detection (λ = 254 nm) to assess purity and detect residual monomers or side products .

Q. What are the primary research applications of this compound in polymer science?

- Methodological Answer : It serves as a crosslinking monomer in photopolymerizable resins due to its dual methacrylate groups. Comparative studies with bio-based alternatives like 2,5-furandicarboxylic acid (FDCA) highlight its superior thermal stability (Tg > 150°C in epoxy resins) but lower sustainability . Researchers often evaluate its copolymerization kinetics with styrene or acrylates using differential scanning calorimetry (DSC) to optimize curing conditions .

Advanced Research Questions

Q. How do researchers address discrepancies in reported thermal stability data for polymers derived from this compound?

- Methodological Answer : Discrepancies arise from variations in polymerization techniques (e.g., free-radical vs. anionic) and residual catalyst presence. To resolve this:

- Conduct thermogravimetric analysis (TGA) under inert gas (N2) at 10°C/min to compare decomposition onset temperatures.

- Use matrix-assisted laser desorption/ionization (MALDI-TOF) to analyze molecular weight distributions, which influence thermal behavior .

Q. What challenges exist in designing selective catalysts for its synthesis, and how are they mitigated?

- Methodological Answer : Acidic byproducts (e.g., HCl from methacryloyl chloride) can deactivate catalysts. Strategies include:

- Using heterogeneous catalysts (e.g., Au-Pd nanoparticles on nitrogen-doped carbon) to improve recyclability and reduce side reactions.

- Adjusting solvent polarity (e.g., dichloromethane vs. THF) to modulate reaction kinetics and selectivity .

Q. How does the compound’s reactivity in radical polymerization compare to FDCA-based monomers, and what experimental designs validate these differences?

- Methodological Answer : Its methacrylate groups exhibit faster propagation rates than FDCA-derived monomers due to lower steric hindrance. To validate:

- Perform real-time FT-IR monitoring of C=C bond conversion during UV curing.

- Compare Arrhenius parameters (activation energy, pre-exponential factor) for polymerization rates using isoconversional analysis .

Q. What strategies are employed to enhance the hydrolytic stability of polymers containing this monomer?

- Methodological Answer : Hydrolysis resistance is critical for biomedical applications. Approaches include:

- Incorporating hydrophobic comonomers (e.g., fluorinated acrylates) to reduce water absorption.

- Post-polymerization crosslinking with diisocyanates to create denser networks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies often stem from crystallinity variations. For reproducible results:

- Anneal samples at 80°C for 24 hours to standardize crystallinity.

- Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. For example, dimethylformamide (DMF, δ ~24 MPa¹/²) typically dissolves amorphous phases, while hexane (δ ~14 MPa¹/²) precipitates crystalline domains .

Comparative Studies

Q. What mechanistic insights differentiate its esterification pathways from terephthalic acid derivatives with bulkier substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.